N3-PEG11-CH2CH2Br

Bioconjugation Click Chemistry PROTAC Synthesis

N3-PEG11-CH2CH2Br (CAS 2098982-00-2), also known as Br-PEG11-N3 or Bromo-PEG11-azide, is a heterobifunctional polyethylene glycol (PEG) linker with a precise molecular weight of 634.56 g/mol. It features an azide (-N3) group on one end and a bromine (-Br) group on the other, separated by a hydrophilic chain of eleven ethylene glycol units.

Molecular Formula C24H48BrN3O11
Molecular Weight 634.6 g/mol
Cat. No. B12306002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG11-CH2CH2Br
Molecular FormulaC24H48BrN3O11
Molecular Weight634.6 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)N=[N+]=[N-]
InChIInChI=1S/C24H48BrN3O11/c25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-27-28-26/h1-24H2
InChIKeyFWWDGVVFEORFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N3-PEG11-CH2CH2Br (Br-PEG11-N3) Procurement Guide: Specifications, Properties, and Key Differentiators for Heterobifunctional PEG Linkers


N3-PEG11-CH2CH2Br (CAS 2098982-00-2), also known as Br-PEG11-N3 or Bromo-PEG11-azide, is a heterobifunctional polyethylene glycol (PEG) linker with a precise molecular weight of 634.56 g/mol [1]. It features an azide (-N3) group on one end and a bromine (-Br) group on the other, separated by a hydrophilic chain of eleven ethylene glycol units . This structure provides orthogonal reactivity for versatile bioconjugation via copper-catalyzed or strain-promoted azide-alkyne click chemistry and nucleophilic substitution reactions . The compound's computed XLogP3-AA value of 0.3 indicates a balanced hydrophilicity, making it highly suitable for applications requiring solubility in aqueous media [2].

Why Linker Choice Matters: Avoiding Pitfalls in Bioconjugation and PROTAC Development with N3-PEG11-CH2CH2Br


The performance of a bioconjugate or PROTAC is highly sensitive to the choice of its linker. Substituting N3-PEG11-CH2CH2Br with a generic alternative, such as a shorter PEG chain (e.g., PEG4 or PEG6) or one with a different functional group (e.g., -NH2 or -COOH), can fundamentally alter critical properties. PEG length directly impacts aqueous solubility, molecular flexibility, and the spatial distance between conjugated ligands, which is a key determinant in the formation of stable ternary complexes in PROTACs . Similarly, the orthogonal reactivity of the azide and bromine groups allows for precise, sequential bioconjugation that is not possible with monofunctional or homobifunctional linkers [1]. These differences directly affect synthesis efficiency, conjugate stability, and ultimately, the reproducibility and success of downstream biological assays [2].

Quantitative Evidence Guide for N3-PEG11-CH2CH2Br: Differentiating Performance Metrics for Scientific Procurement


Orthogonal Reactivity for Sequential Bioconjugation

N3-PEG11-CH2CH2Br provides two distinct, orthogonal reactive handles. The terminal azide group undergoes bioorthogonal click chemistry with alkynes (CuAAC) or strained alkynes like DBCO/BCN (SPAAC) to form a stable triazole linkage . The terminal bromine group is a good leaving group for nucleophilic substitution reactions, enabling attachment to thiols, amines, or other nucleophiles . This dual functionality allows for controlled, sequential conjugations that are not feasible with monofunctional PEG linkers like m-PEG11-OH or homobifunctional linkers like N3-PEG11-N3, which can lead to uncontrolled crosslinking .

Bioconjugation Click Chemistry PROTAC Synthesis

Enhanced Aqueous Solubility via PEG11 Spacer

The PEG11 spacer of N3-PEG11-CH2CH2Br is specifically designed to confer high aqueous solubility. This is quantitatively supported by its computed XLogP3-AA value of 0.3 [1]. In contrast, a shorter analog like Bromo-PEG6-azide, with a smaller PEG chain, is reported to have a lower solubility profile in aqueous media [2]. The extended PEG chain in N3-PEG11-CH2CH2Br enhances the hydrophilicity of the linker, which is crucial for improving the solubility of conjugated hydrophobic drugs or ligands.

Solubility Aqueous Media PEGylation

High Purity Grade for Reproducible Conjugation Outcomes

The purity of a PEG linker is a critical determinant of conjugation efficiency and the reproducibility of biological data. N3-PEG11-CH2CH2Br is commercially available at a high purity of ≥99.82% . This level of purity is significantly higher than the typical ≥95% or 98% offered for many other heterobifunctional PEG linkers, such as Bromo-PEG5-azide or Azido-PEG5-Br . Higher purity minimizes the presence of non-reactive or cross-reactive impurities that can lead to lower yields and inconsistent experimental results.

Purity Reproducibility PROTAC Linker

Target Applications for N3-PEG11-CH2CH2Br Based on Differentiating Evidence


Precision Synthesis of PROTACs and Bifunctional Degraders

N3-PEG11-CH2CH2Br is the linker of choice for PROTAC (Proteolysis Targeting Chimera) development requiring a specific spatial orientation between the target protein ligand and the E3 ligase ligand. The PEG11 spacer length provides a distinct geometry that differs from shorter PEG4, PEG6, or PEG8 linkers, enabling systematic SAR studies to optimize ternary complex formation . Its orthogonal azide and bromine groups allow for a modular and efficient synthetic strategy, first attaching one ligand via nucleophilic substitution of the bromine, followed by bioorthogonal click chemistry to introduce the second ligand under mild conditions .

Construction of Homogeneous Antibody-Drug Conjugates (ADCs)

For ADC development, N3-PEG11-CH2CH2Br provides a hydrophilic, non-cleavable linker that enhances the solubility of hydrophobic cytotoxic payloads. The high purity (≥99.82%) of the linker is crucial for achieving a homogeneous Drug-to-Antibody Ratio (DAR), which is directly linked to therapeutic index and manufacturing consistency . The sequential conjugation strategy enabled by the orthogonal functionalities minimizes the formation of unwanted aggregates and ensures a well-defined conjugate, addressing a key challenge in ADC production.

Surface Modification and Biochip Functionalization

N3-PEG11-CH2CH2Br is an ideal reagent for creating functionalized surfaces for biochips, biosensors, or nanoparticle coatings. The bromine group can be used to first anchor the linker to a nucleophile-rich surface (e.g., amine-functionalized glass or gold). The free azide group then remains available for subsequent click chemistry with alkyne-tagged biomolecules of interest (e.g., proteins, antibodies, DNA) . The PEG11 spacer creates a hydrophilic, anti-fouling layer that reduces non-specific binding while presenting the active azide group for efficient and specific biomolecule capture .

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